Lipophilicity (XLogP3) Comparison
The target compound exhibits a significantly higher computed partition coefficient (XLogP3-AA = 3.9) compared to its primary bis-sulfonylpiperazine analogs. 1,4-Bis(phenylsulfonyl)piperazine shows an XLogP3 of 1.7 [2], while 1,4-ditosylpiperazine (1,4-bis(4-methylbenzenesulfonyl)piperazine) has an XLogP3 of 2.4 [3]. This represents a 2.3-fold increase in lipophilicity over the parent phenylsulfonyl compound and a 1.6-fold increase over the tosyl analog, indicating a markedly greater preference for non-aqueous environments. No hydrogen bond donors are present, and the compound has 6 hydrogen bond acceptors [4].
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.9 |
| Comparator Or Baseline | 1,4-Bis(phenylsulfonyl)piperazine: 1.7; 1,4-Ditosylpiperazine: 2.4 |
| Quantified Difference | 2.3-fold increase over 1,4-bis(phenylsulfonyl)piperazine; 1.6-fold increase over 1,4-ditosylpiperazine |
| Conditions | Computed value from PubChem (XLogP3 3.0) |
Why This Matters
Higher lipophilicity is a critical parameter for membrane permeability, blood-brain barrier penetration, and binding to hydrophobic protein pockets, directly influencing selection for central nervous system drug discovery programs.
- [1] PubChem Compound Summary for CID 1069414, 1,4-Bis(2,4,6-trimethylbenzenesulfonyl)piperazine. View Source
- [2] PubChem Compound Summary for CID 227663, 1,4-Bis(phenylsulfonyl)piperazine. View Source
- [3] PubChem Compound Summary for CID 235632, 1,4-Ditosylpiperazine. View Source
- [4] PubChem Compound Summary for CID 1069414, 1,4-Bis(2,4,6-trimethylbenzenesulfonyl)piperazine. View Source
